METHANESULFINYLETHENE

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

METHANESULFINYLETHENE can be synthesized through several methods. One common approach involves the reaction of ethene with dimethyl sulfoxide (DMSO) under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ethene, (methylsulfinyl)- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and distillation to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Generation of Sulfene

Sulfene is typically generated in situ via elimination reactions from methanesulfonyl chloride (MsCl) or related precursors:

-

From Methanesulfonyl Chloride :

Reaction of MsCl with alcohols in the presence of a base (e.g., triethylamine) proceeds via an E1cb mechanism , producing sulfene and HCl :This intermediate is transient and reacts immediately with nucleophiles.

Cycloaddition Reactions

Sulfene participates in [4+1] cycloadditions to form sultones (cyclic sulfonic esters) :

-

With α-Hydroxyketones :

Sulfene reacts with α-hydroxyketones (e.g., glycolaldehyde) to yield five-membered sultones. The reaction proceeds via nucleophilic attack followed by ring closure:Applications : Sultones are precursors to sulfonic acids and surfactants.

| Reactants | Products | Conditions | Key Mechanism |

|---|---|---|---|

| α-Hydroxyketones + CH₂=SO₂ | Five-membered sultones | Room temperature, base | [4+1] Cycloaddition |

Nucleophilic Substitution Pathways

Sulfene acts as an electrophilic partner in Michael-type additions and alkylation reactions :

-

With Alcohols :

Sulfene reacts with alcohols to form methanesulfonates , which are versatile intermediates in organic synthesis :Mechanistic Insight : The reaction involves a pre-reactive complex (PRC) stabilized by hydrogen bonding, followed by nucleophilic attack .

Elimination and Rearrangement Mechanisms

Sulfene intermediates are implicated in Beckmann rearrangements and fluoride elimination :

-

Oxime Methanesulfonates :

Under Lewis acid catalysis (e.g., AlCl₃), oxime methanesulfonates undergo Beckmann rearrangement to form amides : -

Fluoride Elimination :

In aromatic systems, sulfene intermediates facilitate fluoride elimination via concerted deprotonation-sulfonylation , forming substituted arenes .

Theoretical and Kinetic Studies

Wissenschaftliche Forschungsanwendungen

Health Applications

1.1 Anti-inflammatory Properties

MSM is widely recognized for its anti-inflammatory effects. Studies indicate that it inhibits the release of pro-inflammatory mediators in macrophages through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. This action can significantly reduce inflammation in conditions such as arthritis and other inflammatory disorders .

Case Study: Osteoarthritis Treatment

- A clinical trial demonstrated that a dosage of 3g of MSM taken twice daily improved pain and physical function in patients with osteoarthritis without major adverse events .

1.2 Cancer Research

Recent research suggests that MSM may inhibit tumor growth and metastasis in various cancer models. In vitro studies show that MSM can induce phenotypic changes in cancer cells, promoting contact inhibition and reducing cell migration .

Case Study: Tumor Growth Suppression

- Animal studies indicated that MSM treatment led to reduced expression of key oncogenes and tumor markers, suggesting its potential as an adjunctive therapy in cancer treatment .

Agricultural Applications

2.1 Poultry Nutrition

In poultry, MSM has been incorporated into diets to enhance growth performance and egg quality. Research shows that dietary inclusion of MSM can improve antioxidant capacity and immune response in birds.

| Species | Level of Inclusion | Effects on Immune Response | Reference |

|---|---|---|---|

| Pekin female ducklings | 0.3% | Increased IL-2 by 11.4%, decreased TNF-α by 12.8% | |

| Lohmann brown laying hens | 0.4% | Increased IL-2 by 58.2% |

2.2 Crop Production

MSM has been explored as a soil amendment to enhance plant growth and resilience against stress factors such as drought and disease. Its role as a sulfur donor is particularly beneficial for crops requiring sulfur for optimal growth.

Environmental Applications

3.1 Microbial Activity Modulation

MSM has been shown to modulate microbial activity in various environments, including agricultural soils and wastewater treatment systems. Its application can enhance fermentation processes or suppress undesirable microbial growth.

Wirkmechanismus

The mechanism of action of ethene, (methylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and interactions with cellular components, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethene, (methylthio)-: Similar structure but with a methylthio group instead of a methylsulfinyl group.

Ethene, (methylsulfonyl)-: Contains a methylsulfonyl group, which is a further oxidized form of the methylsulfinyl group.

Uniqueness

METHANESULFINYLETHENE is unique due to the presence of the sulfoxide group, which imparts distinct chemical properties and reactivity compared to its analogs. The sulfoxide group can undergo specific reactions that are not possible with the methylthio or methylsulfonyl groups, making it a valuable compound in various applications.

Biologische Aktivität

Methanesulfinylethene (MSE) is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the realms of inflammation modulation, antioxidant properties, and microbial regulation. This article provides a comprehensive overview of the biological activity of MSE, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is structurally related to methylsulfonylmethane (MSM), a compound well-known for its anti-inflammatory and antioxidant properties. MSE is believed to share similar mechanisms of action due to its sulfur content and structural characteristics.

1. Anti-Inflammatory Effects

Research indicates that MSE exhibits significant anti-inflammatory properties. Studies have shown that compounds containing methanesulfinyl groups can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The mechanism involves the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are crucial in the inflammatory response.

Key Findings:

- MSE treatment reduced nitric oxide (NO) and prostaglandin E2 levels in lipopolysaccharide (LPS)-stimulated macrophages.

- In vivo studies demonstrated decreased ear edema in mice treated with MSE, indicating its potential for topical anti-inflammatory applications .

2. Antioxidant Properties

MSE has been shown to act as a free radical scavenger, which plays a vital role in protecting cells from oxidative stress. The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX).

Table 1: Antioxidant Activity of MSE in Various Studies

3. Microbial Regulation

MSE has also been investigated for its effects on microbial activity. It can modulate the growth of various microorganisms, acting as both an enhancer and inhibitor depending on concentration.

Case Study:

A study demonstrated that concentrations between 0.5% to 5% MSE could enhance fermentation efficiency in probiotic cultures while higher concentrations (up to 17%) inhibited microbial growth, suggesting potential applications in food preservation and fermentation processes .

The biological activity of MSE is attributed to several underlying mechanisms:

- NF-κB Inhibition: By preventing the translocation of NF-κB into the nucleus, MSE reduces transcriptional activity associated with inflammation.

- Antioxidant Enzyme Modulation: MSE influences various transcription factors that regulate antioxidant enzyme expression, thus enhancing cellular defenses against oxidative stress.

- Microbial Metabolism Regulation: The compound’s ability to alter microbial growth dynamics suggests it can be utilized in managing gut health and food safety.

Eigenschaften

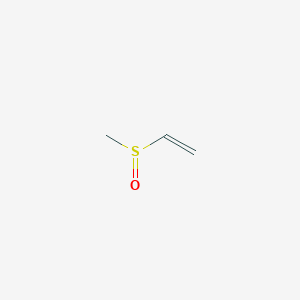

IUPAC Name |

1-methylsulfinylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-3-5(2)4/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDBCWCQRQREBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907768 | |

| Record name | (Methanesulfinyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10258-86-3 | |

| Record name | Ethene, (methylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010258863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methanesulfinyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.